molecular formula C13H21O5P B026472 Diethyl 3,5-Dimethoxybenzylphosphonate CAS No. 108957-75-1

Diethyl 3,5-Dimethoxybenzylphosphonate

Cat. No.: B026472
CAS No.: 108957-75-1
M. Wt: 288.28 g/mol
InChI Key: VYWCMXXBAOVBSJ-UHFFFAOYSA-N
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Description

Diethyl 3,5-Dimethoxybenzylphosphonate (CAS 108957-75-1) is a high-value phosphonate ester with significant utility in organic synthesis, particularly as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This compound, with the molecular formula C 13 H 21 O 5 P and an average molecular mass of 288.28 g/mol, serves as a stable precursor for generating phosphoryl-stabilized carbanions. These anions react efficiently with a wide range of aldehydes and ketones to form alkenes in a process renowned for its reliability and excellent ( E )-selectivity. The 3,5-dimethoxybenzyl group incorporated into this phosphonate is a privileged scaffold in medicinal and materials chemistry. The methoxy substituents make the benzyl ring electron-rich, which can influence the reactivity and electronic properties of the resulting alkene products. This compound is therefore a vital building block for the introduction of the 3,5-dimethoxystyryl moiety into more complex molecular architectures. Its applications extend to the synthesis of various advanced intermediates used in the development of pharmaceuticals, ligands for coordination chemistry, and functional organic materials. Key Specifications: • CAS Number: 108957-75-1 • Molecular Formula: C 13 H 21 O 5 P • Molecular Weight: 288.28 g/mol • MDL Number: MFCD18252337 For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCMXXBAOVBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465908
Record name Diethyl 3,5-Dimethoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108957-75-1
Record name Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108957-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3,5-Dimethoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Michaelis-Arbuzov mechanism , where the benzyl chloride acts as an electrophile, displacing the ethoxy group from triethyl phosphite. Key parameters include:

  • Temperature : 90–190°C (optimized at 130–150°C for laboratory-scale synthesis).

  • Molar Ratio : Benzyl chloride to triethyl phosphite ratios of 1:2–3 ensure excess phosphite for complete conversion.

  • Reaction Time : 3–8 hours under reflux, monitored by thin-layer chromatography (TLC) for completion.

Industrial Refinement

Large-scale production modifies these conditions to enhance yield and reduce costs:

  • Solvent-Free Systems : Eliminating solvents like toluene minimizes waste and simplifies purification.

  • Continuous Flow Reactors : Patents suggest using flow chemistry to maintain consistent temperature and improve heat dissipation.

Two-Step Synthesis from 3,5-Dimethoxybenzyl Alcohol

For laboratories lacking access to pre-formed benzyl chloride, a two-step protocol converts 3,5-dimethoxybenzyl alcohol into the target phosphonate. This method, outlined in CN101633606A, involves hydrochlorination followed by phosphite substitution.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

The alcohol undergoes hydrochlorination using concentrated HCl (5–36.5%) in an inert solvent (e.g., toluene, ethyl acetate):

  • Conditions : 12–24 hours at 20–40°C with vigorous stirring.

  • Yield : ~85–90% after aqueous workup and solvent evaporation.

Step 2: Phosphonate Formation

The isolated benzyl chloride reacts with triethyl phosphite under conditions mirroring the one-step method:

  • Temperature : 100–190°C.

  • Catalyst : No base required, but industrial protocols sometimes add traces of NaI to accelerate substitution.

Comparative Analysis of Methods

The table below contrasts the one-step and two-step routes:

ParameterOne-Step MethodTwo-Step Method
Starting Material3,5-Dimethoxybenzyl chloride3,5-Dimethoxybenzyl alcohol
Reaction Steps12
Typical Yield80–90%*70–85%*
Key AdvantageShorter durationAvoids pre-synthesized chloride
Industrial ScalabilityHighModerate

*Yields estimated from patent examples and analogous reactions.

Purification and Quality Control

Crude diethyl 3,5-dimethoxybenzylphosphonate requires purification to meet synthetic standards:

  • Distillation : Vacuum distillation (20–50 mmHg) isolates the product at 100–120°C, removing unreacted phosphite.

  • Recrystallization : Dissolving in ethanol or hexane at 60°C followed by slow cooling yields crystalline product (>95% purity).

Mechanistic Insights and Side Reactions

Side products arise from competing pathways:

  • O-Ethylation : Excess triethyl phosphite may ethylate methoxy groups, forming triethylated byproducts (<5% yield).

  • Oxidation : Prolonged heating in air generates phosphonic acid derivatives, mitigated by inert atmosphere use.

Industrial Production Protocols

Large-scale synthesis (e.g., 100 kg batches) employs:

  • Reactor Design : Stainless steel reactors with high-shear mixers ensure homogeneous heating.

  • Process Analytics : In-line FTIR monitors phosphite consumption, automating reaction termination .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-Dimethoxybenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,5-Dimethoxybenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3,5-Dimethoxybenzylphosphonate involves its interaction with various molecular targets, primarily through the formation of phosphonate esters. These esters can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Diethyl 4-methoxybenzylphosphonate 4-methoxybenzyl C₁₂H₁₉O₅P 274.25 HWE reactions for resveratrol synthesis
Diethyl (3,5-bis(cyclopropylmethoxy)benzyl)phosphonate 3,5-bis(cyclopropylmethoxy) C₁₉H₂₉O₆P 384.40 Anti-prion agent synthesis
Diethyl 3-nitrobenzylphosphonate 3-nitrobenzyl C₁₁H₁₆NO₅P 281.22 Cytotoxic compound studies
Diethyl 3,5-dimethoxybenzylphosphonate 3,5-dimethoxybenzyl C₁₃H₂₁O₅P 288.28 Stilbene and resveratrol synthesis

Reactivity and Efficiency in HWE Reactions

  • This compound exhibits superior reactivity in HWE reactions due to electron-donating methoxy groups, which enhance the stability of the intermediate ylide. For example, it reacts with 4-methoxybenzaldehyde to yield trimethoxyresveratrol in 96% yield , compared to Diethyl 4-methoxybenzylphosphonate , which achieves 95% yield under similar conditions .
  • In contrast, Diethyl (3,5-bis(cyclopropylmethoxy)benzyl)phosphonate shows lower yields (71%) due to steric hindrance from cyclopropyl groups .

Physicochemical Properties

Property This compound Diethyl 4-methoxybenzylphosphonate Diethyl 3-nitrobenzylphosphonate
log P (Calculated) 2.1 1.8 1.5
Water Solubility Low Low Moderate
Cytotoxicity (IC₅₀) >100 µM (L1210 cells) Not reported 12 µM (L1210 cells)
  • Hydrophobicity : The higher log P of this compound correlates with increased membrane permeability, making it advantageous for intracellular delivery of prodrugs .
  • Cytotoxicity : Nitro-substituted analogues (e.g., Diethyl 3-nitrobenzylphosphonate) exhibit potent cytotoxicity due to electron-withdrawing groups enhancing reactive intermediate formation .

Biological Activity

Diethyl 3,5-Dimethoxybenzylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its role as a precursor for biologically active molecules.

Synthesis

This compound can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with triethyl phosphate. The reaction typically involves heating the mixture under controlled conditions to yield the desired phosphonate ester. The process can be summarized as follows:

  • Reagents :
    • 3,5-Dimethoxybenzyl chloride
    • Triethyl phosphate
  • Reaction Conditions :
    • Temperature: 160 °C
    • Duration: Approximately 4 hours
  • Yield : The synthesis generally yields a high purity product, often exceeding 90% .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. This activity is particularly relevant in the context of cancer and cardiovascular diseases where oxidative damage plays a significant role .

Anti-Cancer Activity

This compound serves as a precursor for various stilbenoid derivatives that have demonstrated anti-cancer properties. For example, derivatives synthesized from this compound have been evaluated for their ability to inhibit HIF-1α, a key regulator in cancer metabolism. Studies have shown that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
3-MRESV<10PC-3 (Prostate)
3,4'-DMRESV<15HCT116 (Colon)
TMRESV<20HCT116 (Colon)

The table above summarizes the inhibitory concentrations (IC50) of selected derivatives derived from this compound against specific cancer cell lines .

Enzyme Inhibition

This compound has also been investigated for its role in enzyme inhibition. It acts as a precursor for compounds that inhibit various enzymes implicated in disease processes, including those involved in cancer progression and inflammation .

Case Studies

Several studies have highlighted the biological relevance of this compound and its derivatives:

  • Study on Resveratrol Derivatives : A comprehensive study synthesized various methoxy derivatives of resveratrol from this compound and evaluated their anti-platelet and anti-cancer activities. The most potent derivative exhibited significantly enhanced activity against prostate cancer cells compared to resveratrol itself .
  • Antioxidant Efficacy : Another investigation focused on the antioxidant capacity of resveratrol and its derivatives synthesized from this compound. Results demonstrated that these compounds could effectively reduce lipid peroxidation in various biological systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing Diethyl 3,5-Dimethoxybenzylphosphonate with high yield and purity?

Answer:
The synthesis involves acid-catalyzed condensation followed by phosphorylation. Key steps include:

  • Reagents : Use diethyl chlorophosphate (0.012 mol) with anhydrous K₂CO₃ (0.015 mol) and catalytic KI in acetone under reflux (2–3 hours).
  • Purification : Monitor reaction progress via TLC (MeOH/CHCl₃ 5:95 v/v). Post-reaction, evaporate solvent under reduced pressure (40–45°C), treat with 5% K₂CO₃ solution, filter, and crystallize from appropriate solvents (e.g., ethanol or isopropanol).
  • Yield Optimization : Adjust stoichiometry (e.g., excess diethyl chlorophosphate) and ensure inert conditions to minimize side reactions. Typical yields range from 42% to 66% depending on substituents .

Basic: How should researchers characterize the structural and purity profile of this compound?

Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm substituent integration and coupling constants (e.g., δ = 7.86 ppm for =CH protons, δ = 3.93 ppm for OCH₃ groups) .
  • Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 532.25 [M+H]⁺ for trimethoxy derivatives) .
  • Elemental Analysis : Validate C, H, and N content (e.g., ±0.3% deviation from theoretical values) .
  • Melting Point : Use differential scanning calorimetry (e.g., mp 127–177°C for derivatives) .

Advanced: How do physicochemical properties like log P influence the cytotoxic activity of this compound derivatives?

Answer:
Hydrophobicity (log P) directly impacts cellular uptake and potency:

  • Correlation with IC₅₀ : Linear regression analysis shows positive correlations between log P and IC₅₀ values in L1210 leukemia cells (p < 0.1 for series 3; p = 0.05 for series 5). Higher hydrophobicity (e.g., log P = 5.75 for tert-butyl derivatives) enhances membrane permeability but may reduce solubility .
  • Design Strategy : Balance log P by introducing hydrophilic groups (e.g., -OH, -COOH) to improve bioavailability. For example, phosphonic acids (series 5) are 1.13 log P units more hydrophilic than esters (series 4), correlating with lower IC₅₀ values in T-lymphocytes .

Table 1 : Log P and Cytotoxicity Relationships

Compound SeriesAvg. log PIC₅₀ (L1210, μM)
3 (Piperidones)2.848.2
4 (Diethyl Esters)3.557.5
5 (Phosphonic Acids)1.714.9

Advanced: How can researchers resolve discrepancies in cytotoxic activity data across different tumor cell lines?

Answer:
Discrepancies arise from cell-specific mechanisms. Mitigate via:

  • Multi-Cell Screening : Test compounds in diverse lines (e.g., Molt 4/C8, CEM, HT29) to identify selective toxicity. For example, 4g (ortho-nitro derivative) shows IC₅₀ = 1.2 μM in HT29 colon cancer but 3.8 μM in L1210 .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (e.g., Annexin V staining) or mitochondrial dysfunction (respiration assays). For 5g, mitochondrial depolarization explains HT29 selectivity .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ distributions across cell types (p < 0.05 threshold) .

Advanced: What toxicological assessments are critical for evaluating this compound in biomedical research?

Answer:
Prioritize the following assays:

  • Genotoxicity :
    • Bacterial Reverse Mutation (Ames Test) : Assess mutagenicity in Salmonella strains TA98 and TA100 .
    • In Vitro Micronucleus Test : Detect chromosomal damage in mammalian cells (e.g., CHO-K1) .
  • Neurotoxicity Screening : Review structurally similar compounds for neurotoxic endpoints (e.g., acetylcholinesterase inhibition) .
  • Metabolic Stability : Use hepatic microsomes (human/rat) to evaluate CYP450-mediated degradation .

Advanced: How do structural parameters like torsion angles (θ) affect the cytotoxic potency of this compound derivatives?

Answer:
Molecular modeling reveals:

  • θ₁ and θ₂ Angles : Calculated for aryl ring alignment. Larger θ₁ (e.g., 58° in 5g) correlates with lower IC₅₀ in Molt 4/C8 cells (p < 0.1), while smaller θ₂ enhances CEM cell activity (p < 0.05) .
  • Design Implications : Introduce bulky substituents at ortho positions (ring A) to maximize θ₁ and minimize θ₂. For example, nitro groups in 4g increase θ₁ to 62°, improving potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,5-Dimethoxybenzylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 3,5-Dimethoxybenzylphosphonate

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